molecular formula C10H18N2 B1404928 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan CAS No. 1274919-18-4

5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan

Cat. No.: B1404928
CAS No.: 1274919-18-4
M. Wt: 166.26 g/mol
InChI Key: GNSYCZFNOYBIHN-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan is a heterocyclic compound with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . This compound is characterized by its unique tricyclic structure, which includes an azatricyclo framework. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include the use of cyclization agents and catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-2-azatricyclo[3.3.1.13,7]decan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-12-8-2-7-3-9(12)6-10(11,4-7)5-8/h7-9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSYCZFNOYBIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC1CC(C3)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Reactant of Route 2
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Reactant of Route 3
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Reactant of Route 4
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Reactant of Route 5
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
Reactant of Route 6
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan

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